Cas no 7691-28-3 (Methyl 2-bromo-3-hydroxypropanoate)
Methyl 2-bromo-3-hydroxypropanoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-bromo-3-hydroxypropanoate
- methyl-2-bromo-3-hydroxypropanoate
- 2-Bromo-3-hydroxypropanoic acid methyl ester
- methyl 2-bromo-3-hydroxypropionate
- Propanoic acid, 2-bromo-3-hydroxy-, methyl ester
- methyl (+/-)-2-bromo-3-hydroxypropanoate
- (S)-methyl-2-bromo-3-hydroxypropanoate
- GVXAFLUDYYQGCG-UHFFFAOYSA-N
- methyl 2-bromo-3-hydroxy-propionate
- AK142725
- 2-Bromo-3-hydroxypropionic acid methyl ester
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- MDL: MFCD20486781
- Inchi: 1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3
- InChI Key: GVXAFLUDYYQGCG-UHFFFAOYSA-N
- SMILES: BrC(C(=O)OC)CO
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 83.4
- Topological Polar Surface Area: 46.5
Experimental Properties
- Density: 1.677
- Boiling Point: 245 ºC
- Flash Point: 102 ºC
Methyl 2-bromo-3-hydroxypropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JY596-250mg |
Methyl 2-bromo-3-hydroxypropanoate |
7691-28-3 | 95+% | 250mg |
1749CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JY596-1g |
Methyl 2-bromo-3-hydroxypropanoate |
7691-28-3 | 95+% | 1g |
2699.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JY596-100mg |
Methyl 2-bromo-3-hydroxypropanoate |
7691-28-3 | 95+% | 100mg |
767CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JY596-50mg |
Methyl 2-bromo-3-hydroxypropanoate |
7691-28-3 | 95+% | 50mg |
431.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JY596-200mg |
Methyl 2-bromo-3-hydroxypropanoate |
7691-28-3 | 95+% | 200mg |
1043.0CNY | 2021-07-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M54400-1g |
Methyl2-bromo-3-hydroxypropanoate |
7691-28-3 | 95% | 1g |
¥1526.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M54400-10g |
Methyl2-bromo-3-hydroxypropanoate |
7691-28-3 | 95% | 10g |
¥6059.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M54400-5g |
Methyl2-bromo-3-hydroxypropanoate |
7691-28-3 | 95% | 5g |
¥3564.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M54400-100mg |
Methyl2-bromo-3-hydroxypropanoate |
7691-28-3 | 95% | 100mg |
¥319.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M54400-250mg |
Methyl2-bromo-3-hydroxypropanoate |
7691-28-3 | 95% | 250mg |
¥383.0 | 2024-07-19 |
Methyl 2-bromo-3-hydroxypropanoate Suppliers
Methyl 2-bromo-3-hydroxypropanoate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Methyl 2-bromo-3-hydroxypropanoate
Methyl 2-bromo-3-hydroxypropanoate (CAS No. 7691-28-3): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Methyl 2-bromo-3-hydroxypropanoate, identified by its chemical abstracts service number CAS No. 7691-28-3, is a significant compound in the realm of chemical biology and medicinal chemistry. This ester, characterized by its 2-bromo-3-hydroxypropanoate backbone, has garnered considerable attention due to its versatile reactivity and utility in synthetic pathways. Its molecular structure, featuring both a bromine substituent and a hydroxyl group on a three-carbon chain, makes it a valuable intermediate for the synthesis of more complex molecules.
The compound's unique structural features enable it to participate in a variety of chemical transformations, including nucleophilic substitution, condensation reactions, and esterification processes. These properties have made Methyl 2-bromo-3-hydroxypropanoate a staple in laboratory settings where the construction of novel organic molecules is required. Its applications span across multiple disciplines, from pharmaceutical research to agrochemical development, underscoring its importance in industrial and academic settings.
In recent years, the interest in Methyl 2-bromo-3-hydroxypropanoate has been further fueled by its role in the development of bioactive compounds. Researchers have leveraged its reactivity to synthesize a range of molecules with potential therapeutic applications. For instance, derivatives of this compound have been explored as precursors to antibiotics, antiviral agents, and anti-inflammatory drugs. The ability to modify its structure allows chemists to fine-tune the properties of these derivatives, leading to the discovery of new pharmacophores with enhanced efficacy and reduced side effects.
The bromine atom in the molecule's structure is particularly noteworthy, as it serves as a handle for further functionalization. This atom can be readily displaced by various nucleophiles, enabling the construction of more complex scaffolds. Additionally, the hydroxyl group provides opportunities for esterification or etherification reactions, further expanding the synthetic possibilities. These features have made Methyl 2-bromo-3-hydroxypropanoate an indispensable tool for synthetic organic chemists working on complex molecule synthesis.
Recent advancements in synthetic methodologies have highlighted the importance of Methyl 2-bromo-3-hydroxypropanoate in drug discovery pipelines. For example, researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The ability to introduce specific functional groups at strategic positions within the molecule allows for precise tuning of enzyme inhibition profiles. This level of control is crucial for developing drugs that are both effective and selective.
The compound's role in peptide synthesis is another area where it has made significant contributions. The bromine substituent can be used to introduce protected amino acids or other functionalities that are essential for peptide bond formation. This has been particularly useful in the development of peptide-based therapeutics, where precise control over molecular structure is critical for biological activity. Furthermore, the hydroxyl group can be used to link peptides with other biomolecules, such as carbohydrates or lipids, enhancing their stability and bioavailability.
In conclusion, Methyl 2-bromo-3-hydroxypropanoate (CAS No. 7691-28-3) is a multifaceted compound with broad applications in chemical biology and medicinal chemistry. Its unique structural features enable it to participate in a wide range of chemical transformations, making it an invaluable intermediate for synthesizing complex molecules with potential therapeutic applications. As research continues to uncover new synthetic strategies and applications, the importance of this compound is likely to grow even further.
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